molecular formula C11H15N B15096167 2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine

2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine

Cat. No.: B15096167
M. Wt: 161.24 g/mol
InChI Key: FMRRZAORVSUICI-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine ( 1248491-72-6) is a specialized cyclopropane amine derivative supplied as a high-purity building block for organic synthesis and drug discovery research. With the molecular formula C11H15N and a molecular weight of 161.24 g/mol, this compound features a cyclopropane ring strained ring system with a primary amine group and a 2-methylphenyl substituent, a structure class known for its rigid, defined three-dimensional conformation and unique electronic properties that are valuable in medicinal chemistry . Researchers utilize this compound as a key synthetic intermediate for constructing more complex bioactive molecules. Small, strained molecules like phenylcyclopropane derivatives are of significant interest in developing pharmacological tools and lead compounds, as their defined structures can lead to distinct effective inhibition in biological assays . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2-methyl-2-(2-methylphenyl)cyclopropan-1-amine

InChI

InChI=1S/C11H15N/c1-8-5-3-4-6-9(8)11(2)7-10(11)12/h3-6,10H,7,12H2,1-2H3

InChI Key

FMRRZAORVSUICI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(CC2N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-methylphenylmagnesium bromide with cyclopropanecarboxaldehyde, followed by reductive amination to introduce the amine group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a suitable solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Ring Strain vs. Stability: Cyclopropane derivatives (e.g., the target compound) exhibit higher reactivity due to ring strain compared to non-cyclic analogs like 2-(2-fluorophenyl)propan-2-amine. This strain can be exploited in ring-opening reactions or stabilization of transition states in enzyme inhibition (e.g., BACE1 inhibitors) .
  • In contrast, halogenated analogs (e.g., 2-(2-chlorophenyl) derivatives) prioritize lipophilicity and metabolic stability .
  • Chirality : Compounds like (1R,2R)-2-(methoxymethyl)cyclopropan-1-amine HCl highlight the role of stereochemistry in biological activity, a factor less explored in the target compound’s current literature .

Pharmacological and Industrial Relevance

  • Target Compound: Likely explored for CNS applications due to structural parallels with amphetamine derivatives (e.g., 2-Methoxymethamphetamine in ), though specific data are lacking.
  • Competitors :
    • BACE1 Inhibitors (): Cyclopropane derivatives with fluorinated groups show promise in neurodegenerative disease research.
    • Chlorophenyl/Phenylpropan-amines (–16): Widely used in psychostimulant research, underscoring the importance of aromatic substitution patterns.

Biological Activity

2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine, also known as this compound hydrochloride, is an organic compound characterized by a cyclopropane ring with specific substituents that influence its biological activity. Its molecular formula is C12_{12}H17_{17}N, and it has a molecular weight of approximately 197.71 g/mol. This compound has garnered attention in medicinal chemistry for its potential pharmacological properties and therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a cyclopropane core with a methyl group and a 2-methylphenyl group attached. This unique configuration contributes to its reactivity and interaction with biological targets. The presence of the amine functional group allows for various chemical reactions typical of amines, such as oxidation, reduction, and substitution, which are crucial for synthesizing derivatives that may exhibit altered biological activities.

1. Pharmacological Properties

  • Agonistic Activity : Compounds related to this compound have been identified as potent synthetic agonists in various studies, suggesting potential applications in receptor modulation .
  • Binding Affinity : Interaction studies indicate that this compound may possess notable binding affinities with specific receptors or enzymes, which is essential for understanding its pharmacodynamics and pharmacokinetics.

2. Anti-inflammatory Potential

  • Similar compounds have shown anti-inflammatory properties by inhibiting pathways such as NF-κB/AP-1 signaling in cellular models. This suggests that this compound could potentially exhibit similar effects .

3. Cytotoxic Effects

  • Preliminary data from related compounds indicate potential cytotoxic effects against certain cancer cell lines, opening avenues for further exploration into its anticancer properties .

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound:

Table 1: Comparative Biological Activities of Related Compounds

Compound NameBiological ActivityReference
2-PCCAPotent agonist
RTI CompoundsAnticancer activity
Pyrazolo CompoundsAnti-inflammatory

The mechanism of action for compounds like this compound likely involves interaction with specific molecular targets such as receptors or enzymes. This interaction can alter the activity of these targets, leading to various biological effects. The exact pathways and mechanisms remain to be elucidated through further research.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclopropanation of a precursor (e.g., 2-methylphenylacetonitrile) using diazomethane or other cyclopropanating agents, followed by reduction with reagents like lithium aluminum hydride (LiAlH4) to yield the amine. Industrial methods may employ continuous flow reactors for scalability .
  • Key Variables :

StepReagents/ConditionsYield (%)Purity (%)
CyclopropanationDiazomethane, Cu(I) catalyst65–7585–90
ReductionLiAlH4, THF, 0°C → RT70–8090–95
PurificationRecrystallization (EtOH/H2O)≥99

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer :

  • X-ray crystallography : Using SHELXL for refinement .
  • Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR (e.g., cyclopropane ring protons at δ 1.2–1.8 ppm; aromatic protons at δ 6.8–7.4 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
    • Structural Data :
TechniqueKey Peaks/Parameters
X-rayBond angles: Cyclopropane C-C-C ~60°
NMRNH2 signal: δ 2.1 (broad, exchangeable)

Advanced Research Questions

Q. What experimental strategies are employed to resolve contradictions in reported biological activities of this compound?

  • Methodological Answer :

  • Orthogonal assays : Replicate receptor binding studies (e.g., serotonin 5-HT2A vs. dopamine D2) under standardized conditions (pH, temperature) .
  • Metabolic stability tests : Use liver microsomes to assess if discrepancies arise from metabolite interference .
    • Case Example : A study reporting low 5-HT2A affinity (IC50 >10 µM) vs. another with IC50 = 1.2 µM may reflect differences in cell lines (CHO vs. HEK293) or assay buffers.

Q. How can computational modeling predict the enantiomer-specific interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to crystal structures of targets (e.g., monoamine transporters).
  • QM/MM calculations : Assess stereoelectronic effects of the cyclopropane ring on binding affinity .
    • Key Findings :
EnantiomerPredicted ΔG (kcal/mol)Target
(R)-8.25-HT2A
(S)-6.75-HT2A

Q. What methodologies are used to study the metabolic fate of this compound in preclinical models?

  • Methodological Answer :

  • LC-MS/MS : Quantify parent compound and metabolites in plasma/tissue homogenates.
  • Isotope labeling : <sup>13</sup>C-labeled analogs track metabolic pathways (e.g., hepatic CYP450 oxidation) .
    • Metabolite Profile :
Metabolitem/zProposed Structure
M1178.1Hydroxylated cyclopropane
M2194.1N-Oxide derivative

Specialized Technical Questions

Q. How do steric effects of the 2-methylphenyl group influence the cyclopropane ring strain and reactivity in nucleophilic reactions?

  • Methodological Answer :

  • DFT calculations : Compare ring strain energy (kcal/mol) with/without substituents using Gaussian.
  • Kinetic studies : Monitor reaction rates with electrophiles (e.g., methyl iodide) in polar aprotic solvents .
    • Data :
SubstituentRing Strain Energy (kcal/mol)
2-Methylphenyl28.5
Unsubstituted27.1

Q. What crystallographic challenges arise in resolving the hydrochloride salt form of this compound, and how are they addressed?

  • Methodological Answer :

  • Twinned crystals : Use SHELXD for structure solution and PLATON to validate twin laws .
  • High-resolution data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to resolve disorder in the Cl<sup>−</sup> counterion .

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